4-Amino-7-chloro-8-methylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-8-methylquinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-5H,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGXNKXNUACWTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C(C=CN=C12)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589049 |

Source

|

| Record name | 7-Chloro-8-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948293-41-2 |

Source

|

| Record name | 7-Chloro-8-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 948293-41-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4-Amino-7-chloro-8-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of 4-Aminoquinolines in Medicinal Chemistry

The quinoline scaffold represents a "privileged structure" in the realm of medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this class, 4-aminoquinoline derivatives have historically played a pivotal role, most notably in the fight against malaria.[1] The archetypal drug, chloroquine, a 7-chloro-4-aminoquinoline, revolutionized malaria treatment.[1][2] However, the emergence of drug-resistant parasite strains has necessitated a continued exploration of novel analogues with enhanced efficacy.[2] This guide focuses on a specific, structurally significant analogue: 4-Amino-7-chloro-8-methylquinoline. The introduction of an 8-methyl group to the 7-chloro-4-aminoquinoline core is a strategic modification aimed at probing the structure-activity relationships (SAR) that govern biological activity.[3][4] Understanding the synthesis and fundamental properties of this compound is crucial for the rational design of next-generation therapeutic agents.[5][6]

I. Strategic Synthesis of this compound: A Proposed Pathway

The synthesis of this compound can be strategically approached through a multi-step sequence, beginning with the construction of the core quinoline ring system, followed by functional group interconversions to install the requisite amino group. The following protocol is a robust, proposed pathway based on well-established chemical transformations for analogous quinoline systems.[7][8]

A. Synthetic Scheme Overview

Caption: Proposed synthetic pathway for this compound.

B. Step-by-Step Experimental Protocols

Step 1: Synthesis of 7-Chloro-8-methylquinolin-4-ol via Gould-Jacobs Reaction

This initial phase constructs the core quinoline heterocycle using the Gould-Jacobs reaction, a reliable method for synthesizing 4-hydroxyquinolines.[7]

-

Reaction Principle: The reaction begins with the condensation of an aniline derivative, in this case, 3-chloro-2-methylaniline, with diethyl ethoxymethylenemalonate (EMME). The resulting intermediate is then subjected to thermal cyclization to form the 4-hydroxyquinoline ring.

-

Detailed Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-2-methylaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.05 eq.).

-

Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

-

For the cyclization step, the resulting diethyl ((3-chloro-2-methylphenyl)amino)methylene)malonate intermediate is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

The mixture is then heated to approximately 250-260 °C for 30-60 minutes.[7]

-

Upon cooling, the product precipitates. The solid is collected by filtration, washed with a non-polar solvent like hexane to remove the high-boiling point solvent, and dried to yield 7-chloro-8-methylquinolin-4-ol.

-

Step 2: Chlorination to 4,7-Dichloro-8-methylquinoline

The hydroxyl group at the 4-position is converted to a chlorine atom, which serves as a leaving group for the subsequent amination step.

-

Reaction Principle: Phosphorus oxychloride (POCl₃) is a standard and effective reagent for the conversion of 4-hydroxyquinolines to their 4-chloro counterparts.[7]

-

Detailed Protocol:

-

Carefully add 7-chloro-8-methylquinolin-4-ol (1.0 eq.) to an excess of phosphorus oxychloride (5-10 eq.) in a flask equipped with a reflux condenser. This should be performed in a well-ventilated fume hood.

-

Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cautiously pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.

-

Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is approximately 8-9.

-

The product, 4,7-dichloro-8-methylquinoline, will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.

-

Step 3: Amination to this compound

This final step involves the nucleophilic aromatic substitution of the 4-chloro group with an amino group.

-

Reaction Principle: The chlorine atom at the C4 position of the quinoline ring is activated towards nucleophilic substitution. Heating with a source of ammonia will displace the chloride to yield the desired 4-amino product.

-

Detailed Protocol:

-

In a sealed pressure vessel, dissolve 4,7-dichloro-8-methylquinoline (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.

-

Add an excess of a source of ammonia, such as a concentrated aqueous solution of ammonium hydroxide or a solution of ammonia in ethanol.

-

Heat the mixture to 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by TLC.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is taken up in dichloromethane and washed with water to remove any remaining inorganic salts.[9]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

-

II. Physicochemical and Spectroscopic Properties

The anticipated properties of this compound are based on its chemical structure and data from closely related analogues.[10][11][12]

| Property | Expected Value | Source/Basis |

| Molecular Formula | C₁₀H₉ClN₂ | - |

| Molecular Weight | 192.65 g/mol | [12] |

| Appearance | Off-white to light brown solid | Analogy to similar compounds[11] |

| Melting Point | Not reported; expected >150 °C | General trend for aminoquinolines |

| Solubility | Soluble in DMSO, methanol; sparingly soluble in water | General properties of quinolines |

| pKa | Not experimentally determined | - |

Spectroscopic Characterization (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, the methyl group, and the amino protons. The aromatic protons will appear as doublets and multiplets in the range of δ 7.0-8.5 ppm. The methyl protons will be a singlet around δ 2.5-2.8 ppm, and the amino protons will present as a broad singlet.

-

¹³C NMR: The carbon NMR will display signals corresponding to the ten carbon atoms of the molecule. The aromatic carbons will resonate in the region of δ 110-155 ppm.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 192 and an M+2 peak at m/z 194 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2900-3100 cm⁻¹), C=C and C=N stretching of the quinoline ring (around 1500-1600 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).

III. Biological Significance and Potential Applications

The 4-amino-7-chloroquinoline scaffold is a cornerstone of antimalarial drug discovery.[5] The primary mechanism of action for many compounds in this class is the inhibition of hemozoin formation in the malaria parasite.[3] By accumulating in the parasite's food vacuole, these drugs bind to heme and prevent its detoxification, leading to parasite death.

The introduction of an 8-methyl group in this compound can influence several key properties relevant to its biological activity:

-

Lipophilicity: The methyl group increases the molecule's lipophilicity, which can affect its ability to cross cell membranes and accumulate in the parasite's food vacuole.

-

Basicity: The electronic effect of the methyl group can subtly alter the basicity of the quinoline nitrogen and the 4-amino group, which is crucial for drug accumulation and target engagement.

-

Steric Hindrance: The steric bulk of the 8-methyl group may influence how the molecule interacts with its biological target and could potentially overcome certain resistance mechanisms.

Beyond its potential as an antimalarial agent, the 4-aminoquinoline scaffold has been investigated for a range of other therapeutic applications, including anticancer and neuroprotective activities.[13][14] Therefore, this compound represents a valuable probe molecule for exploring the therapeutic potential of this chemical class in various disease contexts.

IV. Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is classified as acutely toxic if swallowed and causes eye irritation.[11] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

V. Conclusion and Future Directions

This guide provides a comprehensive overview of the synthesis and key properties of this compound. The proposed synthetic route offers a practical and adaptable method for obtaining this compound for further investigation. The unique substitution pattern of this molecule makes it a compelling candidate for biological evaluation, not only in the context of antimalarial drug discovery but also for exploring other potential therapeutic applications. Future research should focus on the experimental validation of the proposed synthesis, detailed characterization of the compound's physicochemical and biological properties, and in-depth structure-activity relationship studies to elucidate the impact of the 8-methyl substituent.

References

- O'Neill, P. M., Barton, V. E., & Ward, S. A. (2010). The molecular basis of chloroquine resistance in Plasmodium falciparum. Molecules, 15(3), 1705–1723.

- Chauhan, P. M. S., & Srivastava, S. K. (2001). 4-Aminoquinolines: A new generation of antimalarial agents. Current Medicinal Chemistry, 8(13), 1535-1546.

- Kaur, K., Jain, M., & Jain, R. (2010). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry, 45(8), 3245-3264.

- Madrid, P. B., Sherrill, J., Liou, A. P., Weisman, J. L., DeRisi, J. L., & Guy, R. K. (2004). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters, 14(22), 5543-5546.

- Warhurst, D. C. (2001). A molecular marker for chloroquine-resistant falciparum malaria. The New England Journal of Medicine, 344(4), 299-302.

- Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.

- Kumar, A., & Agarwal, S. (2017). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of the Serbian Chemical Society, 82(1), 1-8.

-

PubChem. (n.d.). 4-Amino-7-chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

- Basilico, N., Parapini, S., & Taramelli, D. (2021). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Molecules, 26(18), 5595.

- Madrid, P. B., Wilson, N. T., DeRisi, J. L., & Guy, R. K. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & medicinal chemistry letters, 15(4), 1015–1018.

- Google Patents. (1983). Process for preparing 4-amino-7-chloro-quinoline.

- Liddelow, S. A. (2018). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Future Medicinal Chemistry, 10(15), 1791-1794.

- Baxendale, I. R., & Ley, S. V. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14201-14213.

- El-Gazzar, A. R. B. A., & Hafez, H. N. (2015). Synthesis of 7-chloroquinolinyl-4-aminobenzoyl-amino acids, dipeptides and their corresponding esters. Acta Poloniae Pharmaceutica, 72(3), 465-474.

- Pintilie, L., Nita, S., & Caproiu, M. T. (2008). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revue Roumaine de Chimie, 53(11), 1035-1040.

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

- Gudo, M., & Arca, M. (2022). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)

-

PubChem. (n.d.). 7-Chloroquinolin-8-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 5. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Amino-7-chloroquinoline AldrichCPR 1198-40-9 [sigmaaldrich.com]

- 12. chembk.com [chembk.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The 4-Amino-7-chloro-8-methylquinoline Scaffold: A Strategic Platform for Modern Medicinal Chemistry

An In-Depth Technical Guide

Abstract

The quinoline core is a quintessential privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Within this class, 4-aminoquinoline derivatives have been extensively developed, leading to cornerstone drugs like the antimalarial chloroquine. This technical guide delves into a specific, nuanced variation of this framework: the 4-amino-7-chloro-8-methylquinoline scaffold. We will explore the strategic rationale behind its synthesis, analyze its structure-activity relationships (SAR) across various therapeutic domains, and provide detailed, field-proven protocols for its synthesis and biological evaluation. This document serves as a comprehensive resource for researchers and drug development professionals seeking to leverage this versatile core for novel therapeutic discovery.

Introduction: The Quinoline Scaffold and Strategic Substitution

Quinoline and its derivatives are renowned for their vast range of biological activities, including anticancer, antimalarial, antiviral, and anti-inflammatory properties.[2][3] The 4-amino-7-chloroquinoline substructure is particularly notable, historically optimized for antimalarial efficacy. The 4-amino group is crucial for accumulating in the acidic food vacuole of the malaria parasite, while the electron-withdrawing 7-chloro group is considered optimal for activity against Plasmodium falciparum.[2]

The introduction of an 8-methyl group to this established pharmacophore presents an intriguing modification. This substitution can profoundly influence the molecule's properties in several ways:

-

Steric Hindrance: The methyl group can introduce steric bulk, potentially altering the molecule's binding pose with biological targets and enhancing selectivity.

-

Electronic Effects: As an electron-donating group, the methyl substituent can modulate the electron density of the quinoline ring system, affecting its reactivity and interaction with targets.

-

Metabolic Stability: The methyl group may block a potential site of metabolism, potentially improving the pharmacokinetic profile of the resulting derivatives.

This guide will dissect the synthesis and application of this uniquely substituted scaffold, providing a blueprint for its exploitation in drug discovery programs.

Synthetic Strategies for the this compound Core

The construction of the this compound scaffold is a multi-step process that hinges on the initial synthesis of a key intermediate, 4,7-dichloro-8-methylquinoline . From this precursor, a library of derivatives can be generated via nucleophilic aromatic substitution (SNAr) at the highly reactive C4 position.

Synthetic Workflow Overview

The overall synthetic pathway involves the construction of the quinoline ring system from an appropriately substituted aniline, followed by chlorination and subsequent amination.

Caption: General synthetic workflow for this compound derivatives.

Detailed Protocol: Synthesis of 4,7-Dichloro-8-methylquinoline[4]

This protocol is adapted from a patented process and outlines the synthesis of the critical dichlorinated intermediate. The causality behind key steps involves using a high-boiling solvent like diphenyl ether (Dowtherm) to achieve the high temperatures necessary for efficient thermal cyclization and subsequent decarboxylation.

Materials:

-

2-Amino-6-chloro-toluene

-

20 B. Hydrochloric acid

-

Diphenyl ether solvent (e.g., Dowtherm A)

-

Sodium oxalacetic ester

-

Phosphorus oxychloride (POCl₃)

-

Sodium hydroxide solution (for neutralization)

Step-by-Step Methodology:

-

Anil Formation: To an agitated solution of 2-amino-6-chloro-toluene (70.8 parts) in diphenyl ether (500 parts), add hydrochloric acid (66 parts). Heat the mixture to approximately 60°C.

-

Introduce sodium oxalacetic ester (112 parts) and continue agitation at 60°C for three hours to form the anil intermediate. Rationale: This condensation reaction forms the initial carbon framework required for building the second ring of the quinoline system.

-

Cyclization & Decarboxylation: The resulting anil is heated in diphenyl ether to ~230-250°C. This high temperature induces thermal cyclization to form the quinoline ring and decarboxylates the intermediate to yield 8-methyl-7-chloro-4-hydroxyquinoline.

-

Chlorination: Cool the reaction mixture. Add phosphorus oxychloride (POCl₃) to the decarboxylated material. Heat the resulting mixture to approximately 100-140°C and hold for at least one hour. Rationale: POCl₃ is a standard and highly effective chlorinating agent used to convert the 4-hydroxyquinoline into the more reactive 4,7-dichloroquinoline intermediate.

-

Work-up and Isolation: Carefully pour the cooled reaction mixture into water. This will form a two-layer product. Separate the aqueous acidic layer.

-

Neutralize the acidic layer with a sodium hydroxide solution to precipitate the solid product.

-

Recover the crude 4,7-dichloro-8-methylquinoline by filtration, wash with water, and dry. The product can be further purified by recrystallization.

Detailed Protocol: Synthesis of 4-Amino Derivatives via SNAr

The chlorine atom at the C4 position of the quinoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This allows for a relatively straightforward substitution reaction with a wide variety of amines.

Materials:

-

4,7-Dichloro-8-methylquinoline

-

Desired primary or secondary amine (e.g., N,N-dimethylethane-1,2-diamine)

-

Solvent (e.g., Ethanol, Dichloromethane, or neat conditions)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, combine 4,7-dichloro-8-methylquinoline (1 equivalent) with an excess of the desired amine (2-5 equivalents). The reaction can be run neat (without solvent) or in a suitable solvent like ethanol.

-

Heating: Heat the reaction mixture with continuous stirring. Typical temperatures range from 80°C to 130°C, depending on the reactivity of the amine.[4] Monitor the reaction progress using thin-layer chromatography (TLC). Rationale: Heating is often required to overcome the activation energy for disrupting the aromaticity of the quinoline ring during the formation of the Meisenheimer intermediate.[5]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If run neat, dissolve the residue in a solvent like dichloromethane.

-

Purification: Wash the organic solution with an aqueous basic solution (e.g., sodium bicarbonate) to remove any amine salts, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound derivative.

Medicinal Chemistry Applications and Structure-Activity Relationships

The this compound scaffold has been investigated, either directly or through close analogs, for several therapeutic applications.

Anticancer Activity

The 4-aminoquinoline scaffold is a promising platform for the development of novel anticancer agents.[1][4] Derivatives have been shown to exhibit potent cytotoxic effects against a range of human tumor cell lines.

Structure-Activity Relationship Insights: Studies on related 4-amino-7-chloroquinolines provide valuable SAR data. A study by Chauhan et al. demonstrated that for a series of derivatives, the nature of the 4-amino side chain and the 7-position substituent are critical for cytotoxicity.[4]

-

7-Position: The 7-chloro substitution consistently provides high potency. Replacement with fluoro, trifluoromethyl, or methoxy groups generally leads to a decrease in cytotoxicity against MDA-MB-468 breast cancer cells.[4]

-

4-Amino Side Chain: A short dialkylamino alkyl chain, such as in N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was found to be highly effective.[4]

-

Role of 8-Methyl Group: While direct SAR on the 8-methyl group is sparse, it is hypothesized to provide steric hindrance that could favor or disfavor binding to specific kinase active sites, a common target for quinoline-based anticancer agents. It may also enhance lipophilicity, affecting cell permeability.

Quantitative Cytotoxicity Data: The following table summarizes the growth inhibition (GI₅₀) data for structurally related 4-amino-7-chloroquinoline analogs against human breast cancer cell lines.

| Compound ID | 4-Amino Side Chain | 7-Substituent | Cell Line | GI₅₀ (µM)[4] |

| Chloroquine | (4-diethylamino-1-methylbutyl)amino | Cl | MDA-MB-468 | 24.36 |

| Chloroquine | (4-diethylamino-1-methylbutyl)amino | Cl | MCF-7 | 20.72 |

| Analog 5 | N,N-dimethyl-ethane-1,2-diamine | Cl | MDA-MB-468 | 8.73 |

| Analog 6 | N,N-dimethyl-ethane-1,2-diamine | F | MDA-MB-468 | 11.47 |

| Analog 7 | N,N-dimethyl-ethane-1,2-diamine | CF₃ | MDA-MB-468 | 12.85 |

Proposed Mechanism of Action: The anticancer effects of quinoline derivatives are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1][6] In many cancer cells, these compounds can lead to the accumulation of cells in the G0/G1 phase and trigger apoptosis through the intrinsic (mitochondrial) pathway.

Caption: Proposed mechanism of anticancer action via induction of the intrinsic apoptosis pathway.

Antimalarial Activity

The 4-amino-7-chloroquinoline scaffold is the foundation of chloroquine, one of the most successful antimalarial drugs in history. Its mechanism involves accumulating in the parasite's acidic digestive vacuole and inhibiting the polymerization of toxic heme into inert hemozoin, leading to parasite death.

Structure-Activity Relationship Insights: The SAR for antimalarial 4-aminoquinolines is well-established:

-

7-Chloro Group: Essential for optimal activity.

-

4-Amino Side Chain: A basic tertiary amine at the terminus of a flexible alkyl chain (typically 2-5 carbons) is crucial for activity and accumulation in the food vacuole.

However, the introduction of a methyl group at the C8 position has been shown to abolish antimalarial activity in the chloroquine series. This is a critical SAR finding, likely due to steric clashes that prevent the molecule from effectively binding to heme or inhibiting the heme polymerase enzyme. This suggests that while the this compound scaffold may be suboptimal for traditional antimalarial targets, it could be repurposed for other therapeutic areas where this steric influence might be beneficial.

Key Experimental Protocols

To facilitate research using this scaffold, we provide detailed protocols for standard biological assays.

In Vitro Cytotoxicity: MTT Assay[8][9][10]

This protocol determines the concentration of a compound that inhibits cell growth by 50% (GI₅₀). It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Principle: Metabolically active cells use mitochondrial reductase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[7] The crystals are then solubilized, and the absorbance of the colored solution is measured, which correlates to cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adhesion.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (medium with vehicle, e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[8] Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.

-

Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability percentage against the compound concentration (log scale) to determine the GI₅₀ value.

In Vitro Antimalarial: SYBR Green I Assay[12][13]

This fluorescence-based assay is a common, non-radioactive method for determining the antimalarial activity (IC₅₀) of compounds by quantifying parasite DNA.

Principle: SYBR Green I is a dye that fluoresces strongly upon binding to double-stranded DNA.[9] In a culture of red blood cells infected with P. falciparum, only the parasites contain DNA. After a 72-hour incubation with test compounds, a lysis buffer containing SYBR Green I is added. The resulting fluorescence intensity is directly proportional to the amount of parasite DNA, and thus to parasite growth.

Step-by-Step Methodology:

-

Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or K1 strains) in human O+ red blood cells at 2% hematocrit in complete culture medium.

-

Plate Preparation: Add serial dilutions of the test compounds to a 96-well plate.

-

Assay Initiation: Dilute the parasite culture to 0.3% parasitemia and 2% hematocrit. Add 100 µL of this infected erythrocyte suspension to each well of the pre-dosed drug plate.[10]

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified, low-oxygen atmosphere (5% CO₂, 5% O₂, 90% N₂).[11]

-

Lysis and Staining: Prepare a lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA) containing SYBR Green I dye (at a final 2X concentration).[10] After incubation, add 100 µL of this lysis/staining buffer to each well.

-

Final Incubation: Incubate the plates in the dark at room temperature for 1-24 hours.[10]

-

Data Acquisition: Read the fluorescence using a fluorescence plate reader with excitation and emission wavelengths set to ~485 nm and ~530 nm, respectively.[10]

-

Analysis: Subtract the background fluorescence from uninfected red blood cells. Plot the percentage of growth inhibition against the compound concentration (log scale) to calculate the IC₅₀ value.

Future Perspectives and Conclusion

The this compound scaffold represents a strategically modified platform with significant potential in medicinal chemistry. While the C8-methyl group appears to abrogate classical antimalarial activity, this very feature makes it a compelling scaffold for other therapeutic targets where steric and electronic modifications can drive potency and selectivity. The strong cytotoxic data from closely related analogs suggests that the anticancer arena is a particularly promising area for its application.

Future research should focus on:

-

Systematic SAR Studies: Synthesizing a focused library of derivatives to explicitly probe the influence of the 8-methyl group in combination with diverse 4-amino side chains.

-

Target Identification: Moving beyond phenotypic screening to identify the specific molecular targets (e.g., kinases, DNA) of the most potent anticancer compounds.

-

Pharmacokinetic Profiling: Evaluating the metabolic stability and ADME properties of lead compounds to assess their drug-likeness.

References

A complete list of all sources cited in this document, including titles and verifiable URLs, is provided below.

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

MDPI. (Date not available). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

-

Worldwide Antimalarial Resistance Network (WWARN). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. [Link]

-

Traore, K., et al. (2015). Drying anti-malarial drugs in vitro tests to outsource SYBR green assays. Malaria Journal. [Link]

- Lisle, G. F., & Stacy, G. W. (1950). Process for preparing 4, 7-dichloro-8-methylquinoline. U.S.

-

ResearchGate. SYBR Green I modified protocol for ex vivo/in vitro assay. [Link]

-

Bacon, D. J., et al. (2007). Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates. Antimicrobial Agents and Chemotherapy. [Link]

-

Noedl, H., et al. (2005). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene. [Link]

-

Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

-

Chauhan, P. M. S., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry. [Link]

-

Wikipedia. 4,7-Dichloroquinoline. [Link]

-

UK Research and Innovation. Defining the mechanism of action of the 8-aminoquinolines: A pre-requisite to rationally designed safe antimalarials for the elimination era. [Link]

-

Lalic, H., et al. (Date not available). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. [Link]

-

Organic Syntheses. 4,7-dichloroquinoline. [Link]

-

Jain, S., et al. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. Arabian Journal of Chemistry. [Link]

-

National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

-

ResearchGate. Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials. [Link]

-

The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. [Link]

-

ResearchGate. Synthesis of Quinoline Derivatives by Modification of a Methyl Substituent at the C2 or C8 Position. [Link]

-

American Society for Microbiology. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews. [Link]

-

Royal Society of Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

-

ResearchGate. Free‐energy profile of the C8 functionalization of quinoline. [Link]

-

Popa, M., et al. (Date not available). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC. [Link]

-

ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

-

Semantic Scholar. Pharmacology of 8-aminoquinolines. [Link]

-

National Center for Biotechnology Information. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. [Link]

-

National Center for Biotechnology Information. Synthetic and medicinal perspective of quinolines as antiviral agents. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 3. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking [mdpi.com]

- 7. clyte.tech [clyte.tech]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iddo.org [iddo.org]

- 11. Drying anti-malarial drugs in vitro tests to outsource SYBR green assays - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Amino-7-chloro-8-methylquinoline: A Senior Application Scientist's Guide

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural elucidation of 4-Amino-7-chloro-8-methylquinoline, a heterocyclic compound of interest in medicinal chemistry due to its structural analogy to potent antimalarial agents like chloroquine.[1] As a Senior Application Scientist, my objective is not merely to present data but to illuminate the causality behind the spectroscopic signatures. We will explore how a multi-technique approach—leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—provides a self-validating system for unambiguous molecular identification and purity assessment.

The quinoline scaffold is a privileged structure in drug discovery. Modifications to the quinoline ring, such as the strategic placement of chloro, amino, and methyl groups, can significantly alter a compound's pharmacological profile.[1] Therefore, rigorous and unequivocal characterization is the bedrock upon which all subsequent biological evaluation is built.

The Analytical Workflow: A Holistic Approach

Successful structural elucidation relies on the synergistic integration of multiple analytical techniques. Each method provides a unique piece of the molecular puzzle. The workflow outlined below ensures a comprehensive and self-validating characterization process, moving from foundational structural mapping to high-level electronic and elemental confirmation.

Caption: Comprehensive workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

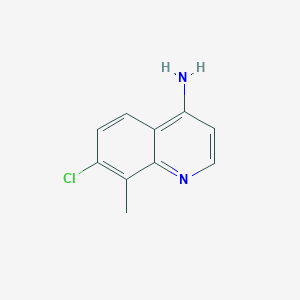

Molecular Structure and Atom Numbering

For clarity in spectral assignments, we will use the standard IUPAC numbering for the quinoline ring system.

Caption: Structure of this compound with numbering.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a proton census. The electron-donating amino group (-NH₂) at C4 and the electron-withdrawing chloro group (-Cl) at C7 create a distinct electronic environment that governs the chemical shifts of the aromatic protons.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆):

-

δ ~8.3 ppm (d, 1H, H2): The proton at C2 is adjacent to the heterocyclic nitrogen, resulting in a significant downfield shift. It will appear as a doublet due to coupling with H3.

-

δ ~7.8 ppm (d, 1H, H5): This proton is on the carbocyclic ring. Its chemical shift is influenced by the anisotropic effect of the adjacent ring and the distal chloro substituent. It will appear as a doublet, coupled to H6.

-

δ ~7.4 ppm (d, 1H, H6): Coupled to H5, this proton will also be a doublet. Its position is relatively standard for a quinoline system.

-

δ ~6.6 ppm (d, 1H, H3): The C4-amino group strongly shields the adjacent H3 proton, causing a pronounced upfield shift. This signal will be a doublet, coupled to H2. This upfield shift is a key indicator of the C4-amino substitution pattern.[2]

-

δ ~5.5-6.0 ppm (br s, 2H, -NH₂): The amino protons typically appear as a broad singlet. The chemical shift can be variable and is dependent on solvent, concentration, and temperature.

-

δ ~2.5 ppm (s, 3H, -CH₃): The methyl protons at C8 will appear as a sharp singlet, as there are no adjacent protons to couple with. Its position in the aromatic region is characteristic.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆):

-

δ ~152 ppm (C4): The carbon directly attached to the amino group (ipso-carbon) is significantly shielded and shifted upfield compared to an unsubstituted C4.

-

δ ~150 ppm (C8a): A quaternary carbon at the ring junction, typically found in this region.

-

δ ~148 ppm (C2): Similar to H2, C2 is deshielded by the adjacent nitrogen.

-

δ ~135 ppm (C7): The ipso-carbon attached to the chlorine atom will be deshielded.

-

δ ~127 ppm (C5): Aromatic CH carbon.

-

δ ~125 ppm (C4a): Quaternary carbon at the ring junction.

-

δ ~123 ppm (C6): Aromatic CH carbon.

-

δ ~118 ppm (C8): The carbon bearing the methyl group.

-

δ ~99 ppm (C3): Similar to H3, the C3 carbon is strongly shielded by the C4-amino group, resulting in a characteristic upfield shift.[3]

-

δ ~17 ppm (-CH₃): The methyl carbon signal will appear in the aliphatic region.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 240 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire several hundred to a few thousand scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at δ 39.52 ppm).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted Key IR Absorptions (KBr Pellet):

-

3450-3300 cm⁻¹ (N-H stretch): Two distinct sharp bands in this region are characteristic of the symmetric and asymmetric stretching of a primary amine (-NH₂). This is a critical diagnostic peak.

-

3100-3000 cm⁻¹ (Aromatic C-H stretch): Medium to weak bands corresponding to the C-H stretching vibrations of the quinoline ring.

-

2950-2850 cm⁻¹ (Aliphatic C-H stretch): Weak bands from the C-H stretching of the methyl (-CH₃) group.

-

~1620 cm⁻¹ (N-H bend): The scissoring vibration of the primary amine group.

-

1600-1450 cm⁻¹ (C=C and C=N stretch): A series of sharp bands resulting from the skeletal vibrations of the aromatic quinoline ring.

-

~850-800 cm⁻¹ (C-Cl stretch): A strong band in the fingerprint region indicative of the carbon-chlorine bond.

-

~800-700 cm⁻¹ (C-H out-of-plane bend): Bending vibrations of the aromatic C-H bonds, the pattern of which can sometimes give clues about the substitution pattern.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the dry sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Background Collection: Place no sample in the beam path and collect a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore. The extended π-system of the quinoline ring is an excellent chromophore.

Predicted UV-Vis Spectral Data (in Methanol): The spectrum is expected to show multiple absorption bands characteristic of the quinoline system, which arise from π → π* and n → π* electronic transitions.

-

λ_max ~230-260 nm: This band can be attributed to the π → π* transitions within the benzenoid part of the quinoline ring.

-

λ_max ~340-360 nm: This longer-wavelength absorption is also a π → π* transition but involves the entire conjugated system. The amino group at C4 acts as a strong auxochrome, causing a bathochromic (red) shift of this band compared to unsubstituted quinoline.[4] The exact position is sensitive to solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., methanol or ethanol) in a 1 cm path length quartz cuvette. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5.

-

Baseline Correction: Fill a reference cuvette with the same solvent used for the sample and run a baseline correction to zero the instrument.

-

Data Acquisition: Place the sample cuvette in the spectrophotometer and scan a range from approximately 200 nm to 600 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental composition.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular formula is C₁₀H₉ClN₂. The nominal molecular weight is 192.65 g/mol . An electron ionization (EI) spectrum would show a molecular ion peak at m/z = 192.

-

Isotopic Pattern: A key diagnostic feature will be the isotopic signature of chlorine. The spectrum will show two peaks for the molecular ion:

-

An M⁺ peak at m/z 192 (corresponding to the ³⁵Cl isotope).

-

An M+2 peak at m/z 194 (corresponding to the ³⁷Cl isotope).

-

The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1 , which is the natural abundance ratio of ³⁵Cl to ³⁷Cl and is definitive proof of the presence of one chlorine atom.

-

-

High-Resolution MS (HRMS): An HRMS analysis (e.g., ESI-TOF) would provide the exact mass. For the protonated molecule [M+H]⁺, the calculated exact mass is 193.0530 , which can be used to confirm the elemental formula C₁₀H₁₀ClN₂⁺.

-

Fragmentation: Common fragmentation pathways could include the loss of a methyl radical (-15 amu) or cleavage related to the amino group.

Experimental Protocol: Mass Spectrometry (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.

-

Data Analysis: Determine the m/z of the protonated molecular ion [M+H]⁺. Use the instrument's software to compare the measured exact mass to the theoretical mass for the proposed formula (C₁₀H₁₀ClN₂⁺) and to analyze the isotopic pattern.

Data Summary and Integrated Analysis

The true power of this multi-technique approach lies in the integration of all data points. No single technique can provide the complete picture with the same level of confidence.

| Technique | Parameter | Predicted Observation for this compound |

| ¹H NMR | Chemical Shifts (δ, ppm) | ~8.3 (d, H2), ~7.8 (d, H5), ~7.4 (d, H6), ~6.6 (d, H3), ~5.7 (br s, NH₂), ~2.5 (s, CH₃) |

| ¹³C NMR | Chemical Shifts (δ, ppm) | ~152 (C4), ~148 (C2), ~135 (C7), ~99 (C3), ~17 (CH₃) |

| FTIR | Wavenumbers (cm⁻¹) | 3450-3300 (N-H str), 1620 (N-H bend), 850-800 (C-Cl str) |

| UV-Vis | Absorption Maxima (λ_max) | ~240 nm and ~350 nm (in Methanol) |

| Mass Spec. | m/z (Isotopic Pattern) | M⁺ at 192 and M+2 at 194 in an approximate 3:1 ratio |

| HRMS | Exact Mass [M+H]⁺ | Calculated: 193.0530; Measured should be within 5 ppm |

Synergistic Confirmation:

-

MS confirms the molecular weight and elemental formula, including the presence of one chlorine atom.

-

IR confirms the presence of the primary amine and the aromatic C-Cl bond.

-

NMR provides the definitive structural framework. The ¹H NMR confirms the 1,2,4,5-tetrasubstituted pattern on the quinoline ring and the relative positions of all protons. The upfield shifts of H3 and C3 are irrefutable evidence for the C4-amino substitution. The singlet at ~2.5 ppm confirms the methyl group's presence and its isolated position at C8.

-

UV-Vis confirms the integrity of the conjugated quinoline chromophore.

By cross-validating the results from each of these spectroscopic methods, a researcher can establish the identity and purity of this compound with the highest degree of scientific certainty.

References

-

Nemez, D. et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Available at: [Link]

-

PubChem (n.d.). 4-Amino-7-chloroquinoline. National Center for Biotechnology Information. Available at: [Link]

-

SpectraBase (n.d.). 4-[4-Methylamino-1-methylbutylamino]-7-chloroquinoline. John Wiley & Sons, Inc. Available at: [Link]

-

de Souza, M. V. N. et al. (2021). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Molecules. Available at: [Link]

-

PubChem (n.d.). 7-Chloro-8-aminoquinoline. National Center for Biotechnology Information. Available at: [Link]

-

Wiedemann, J. et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. Available at: [Link]

-

Khan, I. et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

-

El-Faham, A. et al. (2016). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Available at: [Link]

-

Asokan, K. et al. (2023). Combined Experimental and Computational Investigations of 4-Amino-2-Chloro-6,7-Dimethoxyquinazoline as Potential Anti-Alzheimer Agent. ChemistrySelect. Available at: [Link]

Sources

Unlocking the Therapeutic Potential of 4-Amino-7-chloro-8-methylquinoline: A Technical Guide to Putative Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1] First isolated in 1834, its versatile and adaptable structure has given rise to a vast array of therapeutic agents with a broad spectrum of pharmacological activities.[1][2] From the pivotal antimalarial drugs quinine and chloroquine to modern anticancer and antibacterial agents, the quinoline scaffold has proven to be a "privileged structure" in drug discovery.[1][2][3] This guide focuses on a specific, yet promising, derivative: 4-Amino-7-chloro-8-methylquinoline. While direct, extensive biological data on this particular compound is emerging, a wealth of research on its close chemical relatives, particularly the 4-amino-7-chloroquinoline core, provides a robust foundation for identifying and validating its potential therapeutic targets. This document will provide an in-depth exploration of these putative targets, the underlying mechanisms of action, and the experimental workflows required for their validation.

Primary Therapeutic Target Area 1: Disruption of Heme Detoxification in Plasmodium falciparum

The most established therapeutic application for 4-aminoquinolines is in the treatment of malaria.[2][4] The 7-chloro-4-aminoquinoline nucleus is considered essential for this activity.[5] The primary mechanism of action is the disruption of a critical metabolic pathway in the malaria parasite, Plasmodium falciparum, which resides in human red blood cells.[4]

Mechanism of Action: Inhibition of Hemozoin Biocrystallization

During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic, soluble heme (ferriprotoporphyrin IX).[4] To protect itself, the parasite detoxifies the heme by polymerizing it into an insoluble, inert crystal called hemozoin (also known as β-hematin).[4] 4-aminoquinoline derivatives, including likely this compound, are thought to accumulate in the parasite's acidic digestive vacuole.[6] Here, they form a complex with heme through π-π stacking interactions, effectively capping the growing hemozoin crystal and preventing further polymerization.[5][6] The resulting buildup of free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[6]

Experimental Validation: β-Hematin Inhibition Assay

A key in vitro experiment to validate this mechanism is the β-hematin inhibition assay (BHIA). This assay assesses the ability of a compound to inhibit the formation of β-hematin from a heme solution.

Protocol:

-

Preparation of Reagents:

-

Hemin chloride solution (e.g., in DMSO).

-

Acetate buffer (pH 4.8).

-

Test compound (this compound) dissolved in DMSO at various concentrations.

-

Chloroquine as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add the hemin solution to each well.

-

Add the test compound or control at the desired final concentrations.

-

Initiate the reaction by adding the acetate buffer.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for several hours to allow for hemozoin formation.

-

-

Quantification:

-

After incubation, centrifuge the plate to pellet the hemozoin.

-

Remove the supernatant.

-

Wash the pellet (e.g., with DMSO) to remove unreacted heme.

-

Dissolve the hemozoin pellet in a known concentration of NaOH or another suitable solvent.

-

Measure the absorbance of the dissolved hemozoin at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of hemozoin formation for each concentration of the test compound compared to the untreated control.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of hemozoin formation.

-

Data Interpretation:

| Compound | IC₅₀ (µM) |

| Chloroquine (Control) | ~20-30 |

| This compound | To be determined |

A potent IC₅₀ value for this compound in this assay would provide strong evidence for its potential as an antimalarial agent acting via the heme detoxification pathway.

Visualizing the Mechanism

Caption: Proposed mechanism of antimalarial action.

Primary Therapeutic Target Area 2: Modulation of Kinase Signaling in Oncology

The quinoline scaffold is a frequent component of small-molecule kinase inhibitors used in cancer therapy.[7][8] Numerous quinoline derivatives have demonstrated potent anticancer activity by interfering with key signaling pathways that control cell growth, proliferation, and survival.[7]

Putative Mechanism of Action: Tyrosine Kinase Inhibition

Many cancers are driven by the aberrant activity of protein tyrosine kinases (PTKs). These enzymes act as crucial nodes in signaling cascades that regulate cell proliferation, angiogenesis, and metastasis. The 4-amino-7-chloroquinoline framework can serve as a scaffold to position functional groups that interact with the ATP-binding pocket of various kinases, such as c-Src.[8] By competitively inhibiting ATP binding, these compounds can block the downstream signaling pathways essential for tumor growth.

Experimental Validation: In Vitro Cytotoxicity and Kinase Inhibition Assays

A tiered approach is necessary to validate the anticancer potential of this compound.

1. In Vitro Cytotoxicity Screening (MTT/MTS Assay)

This initial screen determines the compound's ability to inhibit the growth of various cancer cell lines.

Protocol:

-

Cell Culture: Plate selected human cancer cell lines (e.g., MCF-7 for breast cancer, CaCo-2 for colorectal cancer) in 96-well plates and allow them to adhere overnight.[8]

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).

-

MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar reagent to each well. Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9] Measure the absorbance at the appropriate wavelength (e.g., 570 nm).[9]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibitory concentration) value.

2. Kinase Inhibition Assay

If significant cytotoxicity is observed, a direct enzymatic assay can identify specific kinase targets.

Protocol:

-

Assay Setup: Use a commercially available kinase assay kit (e.g., for c-Src) or a recombinant purified kinase. The assay is typically run in a microplate format.

-

Reaction Mixture: Combine the kinase, a specific peptide substrate, and ATP in a reaction buffer.

-

Inhibitor Addition: Add varying concentrations of this compound.

-

Kinase Reaction: Incubate the mixture to allow the kinase to phosphorylate the substrate.

-

Detection: Use a detection method to quantify the amount of phosphorylated substrate. This is often an antibody-based method (e.g., ELISA) or a fluorescence-based readout.

-

Data Analysis: Calculate the percentage of kinase activity inhibition and determine the IC₅₀ value.

Data Interpretation:

| Assay | Cell Line / Target | IC₅₀ / GI₅₀ (µM) |

| Cytotoxicity | MCF-7 | To be determined |

| Cytotoxicity | CaCo-2 | To be determined |

| Kinase Inhibition | c-Src | To be determined |

Low micromolar or nanomolar IC₅₀/GI₅₀ values suggest potent anticancer activity and warrant further investigation into the specific signaling pathways involved.

Visualizing a Potential Signaling Pathway

Caption: Inhibition of a tyrosine kinase signaling pathway.

Primary Therapeutic Target Area 3: Agonism of NR4A2 for Neuroprotection

A highly compelling and distinct potential application for the 4-amino-7-chloroquinoline scaffold lies in the treatment of neurodegenerative diseases, specifically Parkinson's disease.[10] Research has identified compounds with this core structure as synthetic agonists of the nuclear receptor NR4A2 (also known as Nurr1).[10]

Mechanism of Action: Promoting Dopaminergic Neuron Survival

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra region of the brain. NR4A2 is a transcription factor that is essential for the development, maintenance, and survival of these specific neurons.[10] Activation of NR4A2 can upregulate the expression of genes involved in dopamine synthesis and neuroprotection, thereby potentially slowing or halting the degenerative process. 4-amino-7-chloroquinoline derivatives have been shown to function as agonists, directly binding to and activating NR4A2, thus promoting its neuroprotective transcriptional program.[10][11]

Experimental Validation: Transcriptional Activation and Neuroprotection Assays

1. NR4A2 Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of NR4A2.

Protocol:

-

Cell Line Engineering: Use a host cell line (e.g., HEK293T) and transfect it with two plasmids:

-

An expression vector for the NR4A2 protein.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with NR4A2 binding elements.

-

-

Compound Treatment: Treat the transfected cells with various concentrations of this compound.

-

Luciferase Assay: After an incubation period, lyse the cells and measure the luciferase activity using a luminometer. The light output is directly proportional to the transcriptional activation of NR4A2.

-

Data Analysis: Normalize the luciferase activity to a control and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

2. In Vitro Neuroprotection Assay

This assay assesses whether the compound can protect cultured neurons from a specific toxin.

Protocol:

-

Neuronal Culture: Culture primary dopaminergic neurons or a relevant neuronal cell line (e.g., SH-SY5Y).

-

Pre-treatment: Treat the neurons with this compound for a set period.

-

Toxin Exposure: Expose the pre-treated neurons to a neurotoxin that mimics aspects of Parkinson's disease pathology, such as 6-hydroxydopamine (6-OHDA) or MPP+.

-

Viability Assessment: Measure cell viability using methods like the MTT assay, lactate dehydrogenase (LDH) release assay, or by counting surviving neurons.

-

Data Analysis: Compare the viability of neurons treated with the compound and the toxin to those treated with the toxin alone.

Data Interpretation:

| Assay | Result Metric | Value |

| NR4A2 Reporter | EC₅₀ (µM) | To be determined |

| Neuroprotection | % increase in viability vs. toxin alone | To be determined |

A low EC₅₀ in the reporter assay and significant neuroprotection in the culture model would strongly support the development of this compound for Parkinson's disease.

Visualizing the Neuroprotective Mechanism

Caption: Proposed mechanism of NR4A2-mediated neuroprotection.

Other Potential Therapeutic Avenues

The versatility of the 4-amino-7-chloroquinoline scaffold extends to other potential applications, including:

-

Inhibition of Botulinum Neurotoxin: Derivatives have been identified as inhibitors of the botulinum neurotoxin serotype A light chain (BoNT/A LC), a metalloprotease.[12] This suggests a potential therapeutic role in treating botulism.

-

Broad-Spectrum Antimicrobial Activity: The quinoline core is present in many antibacterial (e.g., fluoroquinolones), antifungal, and antiviral agents.[2][13] Further screening of this compound against a panel of microbes is warranted.

Summary and Future Directions

This compound is a compound of significant therapeutic interest, built upon a scaffold with a rich history in medicinal chemistry. Based on extensive data from its close analogs, the most promising therapeutic targets for investigation are:

-

The heme detoxification pathway in Plasmodium falciparum for antimalarial therapy.

-

Tyrosine kinases and related signaling proteins for anticancer applications.

-

The NR4A2 nuclear receptor for neuroprotective strategies in Parkinson's disease.

The immediate path forward requires a systematic in vitro evaluation of this compound using the experimental protocols outlined in this guide. Positive results from these assays will pave the way for further preclinical development, including ADME/Tox profiling, pharmacokinetic studies, and in vivo efficacy testing in relevant disease models. The exploration of this compound underscores the enduring power of scaffold-based drug discovery to uncover novel treatments for a wide range of human diseases.

References

- Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References.

- Trinity Student Scientific Review. (n.d.). 4-aminoquinolines as Antimalarial Drugs.

- Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.

- BenchChem. (2025). Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis.

- Royal Society of Chemistry. (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.

- ACS Publications. (n.d.). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives | Journal of Medicinal Chemistry.

- ResearchGate. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.

- Ingenta Connect. (2021). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents.

- Current Topics in Medicinal Chemistry. (2006, May 17). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs.

- PubMed Central. (2012, May 23). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites.

- National Institutes of Health. (n.d.). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC.

- BenchChem. (n.d.). The Biological Versatility of the 4-Chloro-7-Aminoquinoline Scaffold: A Technical Guide.

- PubMed Central. (n.d.). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity.

- MDPI. (n.d.). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities.

- MDPI. (n.d.). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking.

- PubMed. (2016). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ingentaconnect.com [ingentaconnect.com]

The 8-Methyl Enigma: A Technical Guide to the Structure-Activity Relationship of 4-Amino-7-chloro-8-methylquinoline Analogs

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminoquinoline scaffold remains a cornerstone in the development of antimalarial agents, with chloroquine being its most notable representative. Structure-activity relationship (SAR) studies have historically guided the modification of this core to enhance efficacy and overcome drug resistance. This in-depth technical guide focuses on a specific, yet critical, aspect of this scaffold: the impact of substitution at the 8-position of the quinoline ring, with a particular emphasis on the 8-methyl group. While the 7-chloro-4-aminoquinoline core is synonymous with potent antimalarial activity, the introduction of a methyl group at the adjacent C8 position dramatically alters the biological outcome. This guide will dissect the established SAR principles of 4-aminoquinolines, present the compelling evidence for the detrimental effect of the 8-methyl substituent, and provide detailed experimental protocols for the synthesis and evaluation of these intriguing analogs.

The 4-Aminoquinoline Core: A Privileged Scaffold in Antimalarial Chemotherapy

The 4-aminoquinoline framework is a well-established pharmacophore for antimalarial activity.[1] The mechanism of action for this class of compounds is primarily attributed to their interference with the detoxification of heme in the malaria parasite's digestive vacuole.[2] During its intraerythrocytic stage, the parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. 4-aminoquinolines are weak bases that accumulate in the acidic food vacuole of the parasite and cap the growing hemozoin crystal, preventing further polymerization.[2] This leads to a buildup of toxic free heme, ultimately killing the parasite.

Key structural features of the 4-aminoquinoline scaffold are crucial for its antimalarial efficacy:

-

The Quinoline Ring: This bicyclic aromatic system is essential for intercalating with heme and inhibiting hemozoin formation.[2]

-

The 4-Amino Group: This group serves as a critical attachment point for a flexible side chain and is vital for the compound's interaction with its target.

-

The 7-Chloro Group: The presence of an electron-withdrawing group, most optimally a chlorine atom, at the 7-position of the quinoline ring is a common feature of potent 4-aminoquinoline antimalarials like chloroquine.[3] This substituent is believed to influence the pKa of the quinoline nitrogen, which in turn affects drug accumulation in the parasite's food vacuole.[2]

The Detrimental Effect of the 8-Methyl Group: A Critical SAR Insight

While modifications to the 4-amino side chain have yielded a diverse range of active compounds, substitutions on the quinoline ring itself are less tolerated. Notably, the introduction of a methyl group at the 8-position of the 4-amino-7-chloroquinoline scaffold has been consistently reported to result in a significant loss or complete abolishment of antimalarial activity.[3]

The precise reasons for this dramatic decrease in potency are likely multifactorial:

-

Steric Hindrance: The 8-methyl group, being in close proximity to the 7-chloro substituent and the quinoline nitrogen, may introduce steric bulk that hinders the molecule's ability to effectively bind to its biological target, hematin. This steric clash could disrupt the optimal orientation required for inhibiting hemozoin formation.

-

Electronic Effects: The methyl group is weakly electron-donating, which could alter the electronic distribution within the quinoline ring. This might negatively impact the pKa of the quinoline nitrogen, thereby reducing the compound's ability to accumulate in the acidic digestive vacuole of the parasite.

Quantitative Data: A Tale of Two Scaffolds

The stark contrast in biological activity between 8-unsubstituted and 8-methyl-substituted 4-amino-7-chloroquinolines is best illustrated through a comparative analysis of their in vitro antiplasmodial activity.

| Compound ID | 4-Amino Side Chain | C8-Substituent | IC50 (nM) vs. P. falciparum (Chloroquine-Sensitive Strain) | IC50 (nM) vs. P. falciparum (Chloroquine-Resistant Strain) | Reference |

| Chloroquine | -NH-CH(CH₃)-(CH₂)₃-N(C₂H₅)₂ | H | 5.46 | >100 | [4] |

| Analog 7a | -NH-(CH₂)₂-N(CH₃)₂ | H | 3.27 | 9.79 | [4] |

| Analog 7g | -NH-(CH₂)₃-N(CH₃)₂ | H | 11.16 | 13.57 | [4] |

| Analog 7p | -NH-(CH₂)₄-N(CH₃)₂ | H | 11.42 | 11.42 | [4] |

| Hypothetical 8-Methyl Analog | Various | CH₃ | Reported Loss of Activity | Reported Loss of Activity | [3] |

This table highlights the high potency of various 4-amino-7-chloroquinoline analogs that lack substitution at the 8-position, in contrast to the reported inactivity of their 8-methyl counterparts.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key SAR takeaways for the 4-amino-7-chloroquinoline scaffold, with a specific emphasis on the negative impact of the 8-methyl group.

Caption: Key SAR features of 4-amino-7-chloroquinolines.

Experimental Protocols

For researchers interested in exploring the SAR of this compound class, the following experimental protocols provide a starting point for synthesis and biological evaluation.

Synthesis of a Representative 4-Amino-7-chloro-8-methylquinoline Analog

This protocol outlines a general method for the synthesis of a this compound analog via nucleophilic aromatic substitution.

Step 1: Synthesis of 4,7-dichloro-8-methylquinoline